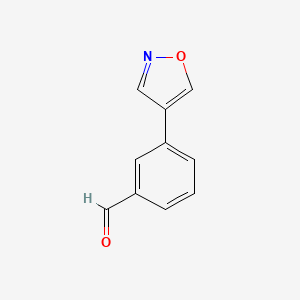

3-(Isoxazol-4-yl)benzaldehyde

Description

Significance of Heterocyclic Benzaldehyde (B42025) Derivatives in Organic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in organic chemistry. ijpsr.comuomus.edu.iq When a heterocyclic ring is attached to a benzaldehyde moiety, the resulting derivative becomes a powerful tool for synthetic chemists. Benzaldehyde, the simplest aromatic aldehyde, provides a reactive aldehyde group that can participate in a wide range of chemical transformations. britannica.com The presence of a heterocyclic ring introduces additional functionalities and can significantly influence the molecule's electronic properties and reactivity. ijpsr.com These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. ijpsr.com

The aldehyde group can be readily converted into other functional groups, allowing for the construction of diverse molecular scaffolds. acs.org This versatility makes heterocyclic benzaldehydes valuable starting materials in the development of new drugs and other biologically active compounds. mdpi.com

The Isoxazole (B147169) Ring System: Fundamental Chemical Importance

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other. rsc.org This structural motif is found in several natural products and has become a popular component in the design of new compounds. nih.govcapes.gov.br The integration of an isoxazole ring can enhance a molecule's physicochemical properties. nih.govcapes.gov.br

Isoxazole and its derivatives are known to exhibit a broad spectrum of biological activities, making them attractive targets for medicinal chemists. rsc.orgnih.govnih.gov The isoxazole ring is a key structural feature in a number of approved drugs. nih.gov The stability of the isoxazole ring, coupled with its ability to participate in various chemical reactions, underscores its fundamental importance in organic chemistry. rsc.orgnanobioletters.com

Strategic Placement of Isoxazole and Benzaldehyde Moieties

In 3-(Isoxazol-4-yl)benzaldehyde, the isoxazole ring is attached to the third carbon atom of the benzene (B151609) ring of benzaldehyde. This specific meta-substitution pattern has significant implications for the molecule's properties and reactivity. The placement of substituents on an aromatic ring influences the electron distribution within the ring and can affect how the molecule interacts with other chemical species. nih.govmdpi.com

The meta-positioning of the isoxazole group relative to the aldehyde group creates a unique electronic environment. This arrangement can influence the reactivity of the aldehyde and provide specific directional properties that are crucial in the design of complex molecules, including those with potential therapeutic applications. nih.govmdpi.com

Overview of Research Trajectories for Complex Molecular Scaffolds

The synthesis of complex molecular scaffolds is a central theme in modern organic and medicinal chemistry. Compounds like this compound serve as valuable starting points for these synthetic endeavors. The presence of both the isoxazole and benzaldehyde functionalities in a single molecule allows for a stepwise and controlled approach to building more elaborate structures. ontosight.ai

Research is ongoing to explore the full potential of this and similar compounds in creating novel molecular architectures. These efforts are aimed at developing new therapeutic agents and advanced materials with tailored properties. The strategic use of such well-defined building blocks is essential for the efficient and effective synthesis of the complex molecules of the future. rsc.orgontosight.ai

Data Table

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol cymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-(1,2-oxazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-2-1-3-9(4-8)10-5-11-13-7-10/h1-7H |

InChI Key |

XZVYFTGJYGKBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CON=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isoxazol 4 Yl Benzaldehyde and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(Isoxazol-4-yl)benzaldehyde, the analysis reveals several possible disconnection points, suggesting different forward synthetic strategies.

A primary disconnection can be made at the C-C bond between the benzaldehyde (B42025) ring and the isoxazole (B147169) nucleus. This approach suggests a cross-coupling reaction, for instance, between a 3-formylphenyl boronic acid and a 4-haloisoxazole, or a similar reaction involving an organometallic isoxazole species and a 3-halobenzaldehyde.

Alternatively, and more commonly for this class of heterocycles, the disconnections can be made within the isoxazole ring itself. This approach breaks the isoxazole down into components that can be reassembled in the forward synthesis. This strategy typically leads to two main synthetic routes:

Cyclocondensation: This involves disconnecting the N-O bond and a C-C bond of the ring, leading back to a 1,3-dicarbonyl compound (or its equivalent), hydroxylamine, and a benzaldehyde derivative.

1,3-Dipolar Cycloaddition: This powerful method involves a [3+2] disconnection, breaking the isoxazole into a nitrile oxide dipole and an alkyne dipolarophile. This is a highly convergent and widely used method for constructing the isoxazole core. rsc.orgresearchgate.netedu.krd

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Construction of the Isoxazole Nucleus

The formation of the isoxazole ring is the central challenge in synthesizing this compound. The methods employed can be broadly categorized into cyclocondensation reactions and cycloaddition strategies.

Cyclocondensation Reactions Involving Benzaldehyde Precursors

Cyclocondensation reactions build the heterocyclic ring from acyclic precursors in a stepwise manner, often involving the formation of C-N and O-N bonds.

One of the most efficient methods for synthesizing isoxazole derivatives is through a one-pot, three-component reaction. researchgate.net This approach combines an aldehyde, hydroxylamine, and a β-dicarbonyl compound, such as a β-ketoester, to rapidly assemble the isoxazolone core. niscpr.res.innih.gov The reaction is highly atom-economical and can often be performed under environmentally benign conditions. semnan.ac.ir

The general mechanism involves the initial formation of an oxime from the aldehyde and hydroxylamine, followed by a Knoevenagel-type condensation with the β-ketoester and subsequent intramolecular cyclization to yield the isoxazole ring. A variety of catalysts, including organocatalysts and nanoparticles, have been employed to promote this transformation under mild conditions. researchgate.netnih.gov Green chemistry approaches utilizing water as a solvent or alternative energy sources like ultrasound or natural sunlight have also been successfully applied. nih.govsemnan.ac.ir

| Aldehyde Component | β-Ketoester | Catalyst | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Ethyl Acetoacetate | Sodium Malonate (10 mol%) | Water, 25°C | Good to Excellent | niscpr.res.in |

| Benzaldehyde Derivatives | Ethyl Acetoacetate | Pyruvic Acid (5 mol%) | Aqueous Medium | High | nih.gov |

| Aromatic Aldehydes | Ethyl Acetoacetate | Fe3O4@MAP-SO3H | Ethanol/Water, Ultrasound | up to 92% | nih.gov |

| Aromatic/Heteroaromatic Aldehydes | Ethyl Acetoacetate | None | Water, Natural Sunlight | 89-97% | semnan.ac.ir |

| Aromatic Aldehydes | Ethyl Acetoacetate | Urea | Water | High | researchgate.net |

An alternative, two-step cyclocondensation approach involves the use of chalcones as key intermediates. orientjchem.org Chalcones are α,β-unsaturated ketones that are readily synthesized via a Claisen-Schmidt condensation between an appropriate benzaldehyde and an acetophenone derivative. derpharmachemica.comresearchgate.net

In the context of synthesizing this compound, the required chalcone would be prepared from a substituted benzaldehyde and an acetophenone. This chalcone intermediate is then reacted with hydroxylamine hydrochloride. orientjchem.orgresearchgate.net The reaction proceeds through the addition of hydroxylamine to the β-carbon of the unsaturated ketone, followed by cyclization and dehydration to form the stable isoxazole ring. researchgate.net This method provides excellent control over the substitution pattern of the final isoxazole product.

| Step | Reaction | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted Benzaldehyde + Acetophenone | Base (e.g., NaOH, KOH) in Ethanol | Chalcone Derivative | orientjchem.orgderpharmachemica.com |

| 2 | Cyclization | Chalcone Derivative + Hydroxylamine Hydrochloride | Base (e.g., Sodium Acetate) or Reflux in Ethanol/Acetic Acid | 3,5-Disubstituted Isoxazole | researchgate.netresearchgate.net |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is arguably the most versatile and widely reported method for the synthesis of isoxazoles. rsc.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne or an alkene. rsc.orgedu.krd

To synthesize a 4-substituted isoxazole like the target compound, the key reaction is between a nitrile oxide and a terminal or internal alkyne. The nitrile oxide is typically generated in situ to avoid its dimerization. A common method for generating the nitrile oxide starts from a benzaldehyde derivative. researchgate.net

The synthesis sequence is as follows:

Oxime Formation: The starting aldehyde (e.g., 3-formylbenzaldehyde) is reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. researchgate.netnih.gov

Nitrile Oxide Generation: The aldoxime is then oxidized to generate the nitrile oxide. A variety of reagents can be used for this step, including mild oxidants like chloramine-T or N-chlorosuccinimide (NCS). researchgate.net

Cycloaddition: The freshly generated, unstable nitrile oxide is immediately trapped by an alkyne present in the reaction mixture. This cycloaddition step is typically highly regioselective and proceeds via a concerted pericyclic mechanism to form the isoxazole ring. rsc.org

This strategy offers a high degree of flexibility, as a wide range of substituted benzaldehydes and alkynes can be used, allowing for the synthesis of a diverse library of isoxazole derivatives. edu.krd

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| 1 | Conversion of Aldehyde to Aldoxime | Hydroxylamine hydrochloride (NH2OH·HCl), Sodium Acetate | researchgate.netnih.gov |

| 2 | In situ Generation of Nitrile Oxide from Aldoxime | Chloramine-T, N-Chlorosuccinimide (NCS), Oxone, (Diacetoxyiodo)benzene (PIDA) | rsc.orgresearchgate.netresearchgate.net |

| 3 | [3+2] Cycloaddition | Nitrile Oxide + Substituted Alkyne | rsc.orgedu.krd |

Regioselectivity Control in Cycloaddition Pathways

The construction of the isoxazole ring, particularly the 4-substituted pattern found in this compound, is often achieved through [3+2] cycloaddition reactions. A significant challenge in this approach is controlling the regioselectivity to favor the desired isomer. The reaction between a nitrile oxide and an alkyne can theoretically yield two regioisomers, the 3,4- and 3,5-disubstituted isoxazoles.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular mechanisms that govern regioselectivity in these cycloadditions. For instance, the reaction of benzonitrile oxide with phenyl SF5-acetylene was found to proceed via a complete C1–C4 regioselective channel, affording the 3,4,5-trisubstituted isoxazole. This selectivity was attributed to destabilizing steric repulsion effects rather than electronic factors, which would have favored the other regioisomer researchgate.net. This highlights the importance of steric hindrance in directing the outcome of the cycloaddition.

In the synthesis of isoxazole-derived phosphonates, regioselectivity can be controlled by using vinylphosphonates bearing a leaving group in either the α or β position. This strategy allows for the selective synthesis of both 3,4- and 3,5-disubstituted isoxazoles rsc.orgnih.gov. The choice of dipolarophile is therefore a critical factor in achieving the desired regiochemical outcome. For the synthesis of 4-arylisoxazoles, palladium-catalyzed cascade desulfitative arylation of acetylenic oximes with sodium arylsulfinates has been shown to be a highly efficient method researchgate.net.

Table 1: Factors Influencing Regioselectivity in Isoxazole Synthesis

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Steric Hindrance | Bulky substituents on the dipolarophile or dipole can direct the cycloaddition to the less hindered position. | Reaction of benzonitrile oxide with phenyl SF5-acetylene yields the C1-C4 adduct due to steric repulsion researchgate.net. |

| Electronic Effects | The electronic nature of substituents on both the nitrile oxide and the alkyne can influence the orbital interactions, favoring one regioisomer over the other. | While often a factor, steric effects can override electronic preferences researchgate.net. |

| Leaving Groups | The position of a leaving group on the dipolarophile can direct the cyclization to yield a specific regioisomer. | Use of α- or β-substituted vinylphosphonates allows for selective synthesis of 3,4- or 3,5-isoxazoles rsc.orgnih.gov. |

| Catalysts | The choice of catalyst can influence the regiochemical outcome of the cycloaddition. | Ruthenium catalysts have been used for the regioselective synthesis of 3,4-disubstituted isoxazoles. |

Green Chemistry Approaches in Isoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and can lead to improved reaction rates and easier product isolation. The synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones has been achieved through a multicomponent reaction of hydroxylamine, ethyl acetoacetate, and substituted aromatic aldehydes under solvent-free conditions, catalyzed by an agro-waste extract wikipedia.org. This method not only avoids hazardous organic solvents but also utilizes a sustainable catalyst. Another approach involves a one-pot reaction for the synthesis of isoxazolines under catalyst- and solvent-free conditions at room temperature, highlighting a highly efficient and ecologically advantageous protocol rsc.org.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of isoxazole derivatives has been successfully carried out in aqueous media. For instance, 5-arylisoxazole derivatives have been synthesized from 3-(dimethyl-amino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water without any catalyst, offering mild reaction conditions and high yields semanticscholar.org. Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water at room temperature via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds researchgate.net. The use of a simple and inexpensive catalyst like NaCl in an aqueous solution has also been reported for the efficient synthesis of 4-arylideneisoxazol-5-ones researchgate.net.

Table 2: Comparison of Green Synthetic Methods for Isoxazoles

| Method | Conditions | Catalyst | Advantages |

|---|---|---|---|

| Solvent-Free | Neat reaction mixture, often with heating or microwave irradiation. | Agro-waste extract, or catalyst-free. | No solvent waste, high reaction rates, easy work-up wikipedia.orgrsc.org. |

| Aqueous Medium | Reaction in water, often at room temperature or with mild heating. | None, NaCl, or other simple catalysts. | Environmentally benign, safe, inexpensive, often high yields semanticscholar.orgresearchgate.net. |

| Ultrasonication | Use of ultrasonic irradiation to promote the reaction. | Various, including synergistic catalytic systems. | Reduced reaction times, lower energy consumption, improved yields nih.gov. |

Introduction and Functionalization of the Benzaldehyde Moiety

The final step in the synthesis of this compound involves the introduction of the formyl group (-CHO) onto the phenyl ring attached to the isoxazole core. This is typically achieved through electrophilic aromatic substitution reactions. The isoxazole ring's electronic properties and the substitution pattern on the phenyl ring will direct the position of formylation.

Several classic formylation reactions can be employed to introduce a benzaldehyde moiety onto an aromatic ring. The choice of method depends on the reactivity of the substrate and the desired regioselectivity. For electron-rich aromatic compounds, these reactions proceed under relatively mild conditions wikipedia.orgorganic-chemistry.org.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings organic-chemistry.orgcambridge.orgijpcbs.com. The reaction proceeds through an electrophilic iminium ion which, after addition to the aromatic ring and subsequent hydrolysis, yields the aldehyde. This method is widely used for the formylation of a variety of aromatic and heteroaromatic substrates ijpcbs.com.

Duff Reaction: The Duff reaction employs hexamine as the formylating agent in the presence of an acid, typically targeting phenols and other highly activated aromatic rings. Formylation usually occurs at the ortho position to the activating group researchgate.net.

Rieche Formylation: This method uses dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid like titanium tetrachloride. It is suitable for the formylation of electron-rich aromatic compounds organic-chemistry.org.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a catalyst mixture of copper(I) chloride and aluminum chloride. It is a powerful method for the direct formylation of arenes youtube.com.

The regioselectivity of these formylation reactions on a 4-phenylisoxazole precursor would be directed by the electronic nature of the isoxazole substituent. The isoxazole ring can act as either an electron-donating or electron-withdrawing group depending on the point of attachment and the reaction conditions, thus influencing the position of the incoming formyl group on the phenyl ring.

Table 3: Common Electrophilic Formylation Reactions

| Reaction Name | Reagents | Substrate Scope |

|---|---|---|

| Vilsmeier-Haack | DMF, POCl3 | Electron-rich aromatics and heterocycles organic-chemistry.orgcambridge.org. |

| Duff Reaction | Hexamine, acid | Phenols and other highly activated aromatics researchgate.net. |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl4 | Electron-rich aromatics organic-chemistry.org. |

| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Aromatic hydrocarbons youtube.com. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, this methodology offers a convergent and efficient approach.

The logical disconnection for a Suzuki-Miyaura synthesis of the target molecule points to two primary precursors: 4-haloisoxazole (typically 4-bromoisoxazole or 4-iodoisoxazole) and 3-formylphenylboronic acid. The general reaction scheme is depicted below:

Precursor Synthesis:

4-Haloisoxazoles: 4-Iodoisoxazoles can be prepared through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl). nih.gov This method provides a versatile route to 4-iodoisoxazoles which are excellent substrates for palladium-catalyzed cross-coupling reactions.

3-Formylphenylboronic acid: This precursor is commercially available or can be synthesized from 3-bromobenzaldehyde. The synthesis involves the protection of the aldehyde group, followed by a Grignard reaction or lithium-halogen exchange and subsequent reaction with a borate ester, followed by acidic workup.

Reaction Conditions:

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. A typical procedure would involve the reaction of 4-bromoisoxazole with 3-formylphenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the product. tcichemicals.com

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Good to Excellent | researchgate.net |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 90-110 | High | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | High | mdpi.com |

The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the 4-haloisoxazole, transmetalation of the organoboron species, and reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium species can then be trapped with a suitable electrophile.

For the synthesis of this compound, a DoM strategy could potentially be employed, although it represents a more complex and less direct approach compared to the Suzuki-Miyaura coupling. One hypothetical route could involve the metalation of a suitably substituted isoxazole, followed by reaction with an electrophilic source of the benzaldehyde moiety.

A plausible, albeit challenging, retrosynthetic analysis is as follows:

In this scenario, the isoxazole ring itself, or a substituent on the isoxazole, would need to act as a directing group. The C-H bond at the 4-position of the isoxazole ring is generally not the most acidic, making direct metalation at this position challenging without a strongly directing group at either the 3 or 5-position.

Alternatively, a DoM approach could be envisioned starting from a substituted benzaldehyde derivative where a directing group facilitates ortho-lithiation, followed by a reaction that constructs the isoxazole ring. However, this is a less convergent strategy.

The general principle of DoM involves the following steps:

Coordination of a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to a directing metalation group on the aromatic substrate. unblog.fr

Regioselective deprotonation of the C-H bond ortho to the directing group. wikipedia.org

Reaction of the resulting aryllithium intermediate with an electrophile to form a new carbon-carbon or carbon-heteroatom bond. baranlab.org

While a direct and efficient DoM route to this compound has not been extensively reported, the principles of this methodology offer a potential avenue for the synthesis of novel, highly substituted isoxazole derivatives.

Purification and Isolation Techniques for Novel Synthetic Intermediates

The synthesis of this compound and its precursors often yields crude products that require purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

Common Purification Techniques:

Column Chromatography: This is one of the most versatile and widely used methods for the purification of organic compounds. ijarmps.org For aryl-substituted isoxazoles and their intermediates, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often employed. nih.gov For boronic esters, which can be sensitive to silica gel, impregnation of the silica gel with boric acid has been shown to be effective in preventing decomposition.

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. researchgate.net The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the solvent. Ethanol is a common solvent for the recrystallization of isoxazole derivatives. nih.gov

Filtration: Following a reaction where the product precipitates out of the solution, simple suction filtration can be an effective method of isolation. nih.gov This is often followed by washing the solid with a suitable solvent to remove any soluble impurities.

Purification of Key Intermediates:

| Intermediate | Purification Method | Details | Reference |

| 4-Iodoisoxazoles | Column Chromatography | Silica gel, eluting with a hexane/ethyl acetate gradient. | nih.gov |

| 3-Formylphenylboronic acid | Recrystallization | Can be recrystallized from water or aqueous ethanol. | - |

| Aryl-substituted isoxazoles | Column Chromatography | Silica gel, with varying solvent systems depending on the polarity of the substituents. | ijarmps.org |

| Recrystallization | From solvents like ethanol or methanol. | researchgate.netnih.gov |

The characterization of the purified intermediates and the final product is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their identity and purity. nih.govresearchgate.net

Chemical Reactivity and Transformations of 3 Isoxazol 4 Yl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 3-(Isoxazol-4-yl)benzaldehyde is prone to reactions typical of aromatic aldehydes. The isoxazole (B147169) ring's electronic properties influence its reactivity.

Nucleophilic Addition Reactions

The aldehyde's carbonyl carbon is a target for various nucleophiles, which are electron-rich chemical species. These reactions are key to building more complex molecules. For instance, organometallic reagents add to the aldehyde to create secondary alcohols. The reactivity of the aldehyde group toward nucleophiles is influenced by the electron density at the carbonyl carbon. Substituents on the benzaldehyde (B42025) ring that are electron-withdrawing increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity. quora.com

Oxidation and Reduction Pathways

The aldehyde group can be converted into a carboxylic acid through oxidation or a primary alcohol through reduction. Benzaldehyde, for example, can be oxidized to benzoic acid and readily undergoes autoxidation when exposed to air at room temperature. quora.com Common oxidizing agents used for this purpose include potassium permanganate and chromic acid.

For reduction, milder agents like sodium borohydride are often used to convert the aldehyde to a primary alcohol without affecting other parts of the molecule.

Table 1: Oxidation and Reduction Reactions of Substituted Benzaldehydes

| Reaction | Reagent | Product Type |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid |

This table is based on general reactions of substituted benzaldehydes and may not represent specific experimental data for this compound.

Condensation Reactions for C-C Bond Formation

Condensation reactions involving the aldehyde are crucial for forming new carbon-carbon bonds. A notable example is the Knoevenagel condensation, where benzaldehyde reacts with compounds having an active methylene (B1212753) group. researcher.life Another important reaction is the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which can be achieved through the reaction of an aromatic aldehyde with ethyl acetoacetate and hydroxylamine hydrochloride. nih.gov These types of reactions are fundamental in creating more complex molecular structures.

Reactivity of the Isoxazole Ring System

The isoxazole ring, a five-membered heterocycle, has its own unique reactivity that is valuable in organic synthesis.

Stability and Lability of the Isoxazole N-O Bond

The N-O bond is the most fragile part of the isoxazole ring and can be broken under different conditions. nih.govresearchgate.net Several studies have pointed out the unstable nature of this bond. nih.gov The stability of the isoxazole ring can be affected by pH and temperature. For example, the isoxazole ring in the anti-inflammatory drug leflunomide shows stability in acidic conditions but decomposes in basic conditions, with the decomposition being faster at higher temperatures. researchgate.net

Ring Opening Reactions leading to Diverse Scaffolds

The breaking of the N-O bond in the isoxazole ring opens up pathways to create a variety of other molecular structures. acs.orgresearchgate.net Isoxazoles are useful in synthesis because their ring system is stable enough for modification of its substituents, yet can be easily broken when needed. researchgate.net These ring-opening reactions can be initiated by light or catalysts and can produce intermediates like nitrenes and azirines. nih.gov For instance, a method for the ring-opening fluorination of isoxazoles has been developed where treatment with an electrophilic fluorinating agent leads to tertiary fluorinated carbonyl compounds through the cleavage of the N-O bond. nih.govresearchgate.netorganic-chemistry.org

Photochemical Reactivity of Isoxazoles

The isoxazole ring is known for its rich photochemistry, primarily driven by the inherent weakness of the nitrogen-oxygen (N-O) bond. wikipedia.org Upon irradiation with ultraviolet (UV) light, typically in the range of 200–330 nm, isoxazoles undergo a characteristic photochemical rearrangement. nih.govacs.org The process is initiated by the homolytic cleavage of the N-O bond, which leads to the formation of a key acyl azirine intermediate. nih.gov

This highly strained three-membered ring intermediate is transient and can subsequently rearrange through various pathways to yield more stable products. The most common transformation is the isomerization of isoxazoles into their corresponding oxazole isomers. nih.govnih.gov Theoretical studies suggest several mechanistic pathways for this photoisomerization, including internal cyclization-isomerization and ring contraction-ring expansion routes. nih.gov

In addition to forming oxazoles, the acyl azirine intermediate can lead to other products. Recent studies, particularly utilizing continuous flow photochemical reactors, have demonstrated that trisubstituted isoxazoles can rearrange to form highly reactive and previously elusive ketenimines. nih.govacs.org These ketenimines are valuable synthetic intermediates that can be trapped with nucleophiles, such as hydrazines, to generate other pharmaceutically relevant heterocycles like pyrazoles. acs.org The specific photochemical pathway and resulting product distribution can be influenced by the substitution pattern on the isoxazole ring and the reaction conditions, including the solvent. nih.gov

| Reaction Type | Key Intermediate | Major Product(s) | Conditions |

|---|---|---|---|

| Photoisomerization | Acyl azirine | Oxazoles | UV Irradiation (200-330 nm) nih.gov |

| Skeletal Rearrangement | Acyl azirine | Ketenimines | UV Irradiation (trisubstituted isoxazoles) acs.org |

| Photo-ring cleavage | Diradical species | Nitrile-containing fragments | UV Irradiation |

Reactivity and Functionalization of the Benzene (B151609) Ring

The functionalization of the benzene ring in this compound is influenced by the electronic properties of both the aldehyde and the isoxazol-4-yl substituents. Their directing effects determine the regioselectivity of electrophilic aromatic substitution, while modern synthetic methods allow for functionalization at specific, otherwise inaccessible, positions.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org The outcome of such reactions on a substituted benzene ring depends on the nature of the substituents already present. scielo.org.mx In this compound, the benzene ring is substituted with two groups: an aldehyde group (-CHO) at position 1 and an isoxazol-4-yl group at position 3.

Aldehyde Group (-CHO): The aldehyde group is a powerful deactivating group and a meta-director. It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. This withdrawal of electron density destabilizes the cationic Wheland intermediate, slowing the reaction rate compared to benzene. wikipedia.org The deactivation is most pronounced at the ortho and para positions, making the meta positions (relative to the aldehyde) the most favorable sites for electrophilic attack. For instance, the chlorination of benzaldehyde in the presence of a Lewis acid catalyst like ferric chloride yields m-chlorobenzaldehyde. youtube.com

Isoxazol-4-yl Group: The directing effect of the isoxazolyl substituent is more complex. As a neutral heterocycle, its effect can be weak. However, under the acidic conditions often used for SEAr reactions (e.g., nitration), the isoxazole ring can be protonated. The resulting isoxazolium cation acts as a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position of the phenyl ring.

In the case of this compound, both substituents are located meta to each other. The aldehyde at C1 directs incoming electrophiles to C5. The isoxazol-4-yl group at C3 directs incoming electrophiles to C5 (meta to the isoxazole) and C1 (already substituted). Therefore, the positions ortho to the isoxazole (C2 and C4) and para to the isoxazole (C6) are strongly deactivated. The combined directing effects of both groups would strongly favor electrophilic substitution at the C5 position, which is meta to both the aldehyde and the isoxazol-4-yl group.

| Substituent | Position | Electronic Effect | Directing Preference | Predicted Major Product Position |

|---|---|---|---|---|

| -CHO | C1 | Deactivating | Meta (C3, C5) | C5 |

| Isoxazol-4-yl | C3 | Deactivating (especially when protonated) | Meta (C1, C5) |

To overcome the inherent regioselectivity of SEAr reactions and introduce functional groups at specific, deactivated positions, chemists employ directed functionalization strategies. The most prominent among these is Directed ortho Metalation (DoM) . wikipedia.orgchem-station.com This powerful technique utilizes a "directing metalation group" (DMG) on the aromatic ring. organic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent (like n-butyllithium), positioning the base to deprotonate the nearest (ortho) C-H bond. wikipedia.orgsemanticscholar.org This generates a stabilized aryllithium intermediate, which can then be quenched with a wide variety of electrophiles to introduce a new substituent exclusively at that ortho position. semanticscholar.org

For this compound, the aldehyde group itself is incompatible with organolithium reagents. However, it can be transiently protected in situ and converted into an effective DMG. For example, reaction with a deprotonated chelating diamine can form an α-amino alkoxide, which acts as an excellent DMG. chem-station.com This strategy would direct lithiation to the C2 position (ortho to the aldehyde). Subsequent reaction with an electrophile (E+) would yield a 2-substituted-3-(isoxazol-4-yl)benzaldehyde derivative after workup.

Alternatively, the nitrogen atom within the isoxazole ring could potentially serve as a DMG, directing lithiation to the C2 and C4 positions of the benzene ring. The relative strength and proximity of the potential directing groups (the protected aldehyde and the isoxazole nitrogen) would determine the ultimate site of metalation. uwindsor.caias.ac.in This methodology provides a synthetic route to isomers that are impossible to obtain through classical electrophilic substitution. semanticscholar.org

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com The aldehyde functionality of this compound makes it an ideal carbonyl component for several important isocyanide-based MCRs, such as the Passerini and Ugi reactions. tcichemicals.comnih.gov

The Passerini three-component reaction (P-3CR) involves the combination of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org When this compound is used as the aldehyde component, it reacts with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org This reaction is notable for its high atom economy and its ability to rapidly generate complex molecular scaffolds from simple precursors. walisongo.ac.id The mechanism is believed to proceed through a trimolecular, cyclic transition state in aprotic solvents. wikipedia.org

The Ugi four-component reaction (U-4CR) is an even more powerful extension, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. semanticscholar.orgnih.gov The reaction typically begins with the formation of an imine from the aldehyde and the amine. beilstein-journals.org This imine is then activated by the carboxylic acid and attacked by the isocyanide, followed by an intramolecular rearrangement to yield a dipeptide-like α-acetamido carboxamide product. nih.gov By employing this compound in an Ugi reaction, complex molecules featuring the isoxazolylphenyl core can be synthesized in a single step, making it a valuable tool in diversity-oriented synthesis and for the creation of libraries of potential bioactive compounds. semanticscholar.orgresearchgate.net

| Reaction Name | Number of Components | Reactants | General Product Structure |

|---|---|---|---|

| Passerini Reaction | Three | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Ugi Reaction | Four | This compound, Primary Amine, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide |

Compound Index

| Compound Name |

|---|

| This compound |

| Acyl azirine |

| Benzaldehyde |

| Ferric chloride |

| Hydrazine |

| Isoxazole |

| Ketenimine |

| m-Chlorobenzaldehyde |

| n-Butyllithium |

| Oxazole |

| Pyrazole |

Mechanistic Studies of Reactions Involving 3 Isoxazol 4 Yl Benzaldehyde

Elucidation of Reaction Pathways

The reactivity of 3-(isoxazol-4-yl)benzaldehyde is dictated by the interplay between the isoxazole (B147169) ring and the benzaldehyde (B42025) moiety. The isoxazole ring, being an electron-rich azole, influences the electronic properties of the benzaldehyde group, and vice versa. wikipedia.org Key reaction pathways can be anticipated at both the aldehyde functional group and the isoxazole ring.

Reactions at the Aldehyde Group: The benzaldehyde portion of the molecule is expected to undergo typical aldehyde reactions, such as nucleophilic addition, oxidation, and reduction. The isoxazole substituent at the meta position will exert an electronic effect on the reactivity of the aldehyde. Theoretical studies on substituted isoxazoles have shown that the nature and position of substituents significantly impact the electronic distribution within the ring and any attached functional groups. researchgate.net For instance, the isoxazole ring can act as a mild electron-withdrawing group, which would slightly enhance the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack.

Reactions involving the Isoxazole Ring: The isoxazole ring itself can participate in various transformations. A notable reaction pathway for isoxazoles is ring-opening, which can be initiated under different conditions. researchgate.net The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under reductive, basic, or photochemical conditions. wikipedia.orgresearchgate.net For example, catalytic hydrogenation can lead to the cleavage of the N-O bond, yielding a β-aminoenone or related structures.

Another significant reaction pathway for 4-substituted isoxazoles is their behavior as Michael acceptors. Crystallographic and theoretical studies have indicated that isoxazoles with electron-withdrawing groups at the 4-position exhibit enhanced polarity of the C4-C5 bond, making this position susceptible to nucleophilic attack. researchgate.net While the benzaldehyde group is not a strong electron-withdrawing group in the context of direct conjugation, its electronic influence could still modulate this reactivity.

Furthermore, transition metal-catalyzed cross-coupling reactions represent a major pathway for the functionalization of the isoxazole ring. dntb.gov.ua Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are commonly employed to introduce new carbon-carbon bonds at various positions of the isoxazole nucleus. ignited.inlibretexts.org

Transition State Analysis in Key Transformations

Understanding the transition states of reactions involving this compound is fundamental to predicting reaction outcomes and selectivity. While specific experimental transition state analysis for this molecule is scarce, computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the energetics and geometries of these transient species.

In the context of cycloaddition reactions for the synthesis of isoxazoles, DFT calculations have been instrumental in elucidating the concerted but asynchronous nature of the transition states. mdpi.com For reactions involving the aldehyde group, such as a nucleophilic addition, the transition state would involve the approach of the nucleophile to the carbonyl carbon, with a corresponding change in hybridization from sp² to sp³. The energy of this transition state would be influenced by the electronic properties of the 3-(isoxazol-4-yl) substituent.

For the isoxazole ring-opening, computational studies on isoxazole photochemistry have identified azirine intermediates, indicating a complex multi-step pathway with distinct transition states. wikipedia.org Time-resolved photoelectron spectroscopy studies on isoxazole have provided experimental evidence for rapid ring-opening dynamics upon photoexcitation, occurring on a femtosecond timescale. acs.org Theoretical simulations suggest that this process is driven by the population of an antibonding σ* orbital located between the nitrogen and oxygen atoms. acs.org

The table below summarizes hypothetical transition state energies for a generic nucleophilic addition to the aldehyde of this compound compared to unsubstituted benzaldehyde, based on general principles of substituent electronic effects.

| Reaction | Substrate | Hypothetical Relative Transition State Energy (kcal/mol) | Expected Effect of Isoxazole Substituent |

|---|---|---|---|

| Nucleophilic Addition | Benzaldehyde | ΔG‡ref | Reference |

| Nucleophilic Addition | This compound | Slightly < ΔG‡ref | Mildly activating due to electron-withdrawing nature |

Role of Catalysts and Reagents in Reaction Kinetics

Catalysts and reagents play a pivotal role in controlling the rate and selectivity of reactions involving this compound.

Lewis and Brønsted Acid Catalysis: In reactions involving the aldehyde, such as acetal (B89532) formation or condensations, Lewis or Brønsted acids are commonly used to activate the carbonyl group. A Lewis acid, for instance, would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack. nih.gov Recent studies have shown the utility of Lewis acids like aluminum trichloride (B1173362) in promoting the synthesis of isoxazole derivatives. nih.gov

Transition Metal Catalysis: As mentioned earlier, transition metals, particularly palladium, are extensively used for the functionalization of the isoxazole ring. dntb.gov.uarsc.org In a typical cross-coupling reaction, the catalyst undergoes a cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand on the palladium center is crucial for the efficiency and selectivity of the reaction, influencing both the rate of the catalytic cycle and the stability of the intermediates. The kinetics of such reactions are often complex, with dependencies on the concentrations of the substrate, coupling partner, catalyst, and any additives. For example, in Sonogashira cross-coupling reactions of 4-iodoisoxazoles, the steric and electronic effects of the substituents on the isoxazole ring can significantly influence the reaction rate. researchgate.net

Photocatalysis: Photochemical reactions of isoxazoles, leading to ring-opening and rearrangement, can be influenced by photosensitizers. acs.org These catalysts can facilitate the population of excited states of the isoxazole ring, leading to the cleavage of the N-O bond.

The following table provides examples of catalyst types and their expected role in reactions involving this compound.

| Reaction Type | Catalyst/Reagent Type | Role in Reaction Kinetics |

|---|---|---|

| Aldehyde Condensation | Lewis Acid (e.g., AlCl3) | Activates the carbonyl group, increasing reaction rate. nih.gov |

| Cross-Coupling (e.g., Suzuki) | Palladium Complex (e.g., Pd(PPh3)4) | Facilitates the formation of C-C bonds through a catalytic cycle. libretexts.org |

| Ring-Opening | Photocatalyst/UV light | Promotes the molecule to an excited state, leading to N-O bond cleavage. wikipedia.org |

| Reduction of Aldehyde | Reducing Agent (e.g., NaBH4) | Donates a hydride to the carbonyl carbon, rate depends on substrate and reagent concentration. |

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly DFT, serves as a powerful tool to verify and refine proposed reaction mechanisms for molecules like this compound. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify intermediates and transition states, and to calculate their relative energies.

For instance, a proposed mechanism for a palladium-catalyzed cross-coupling reaction at the isoxazole C5 position can be computationally modeled. The energies of the oxidative addition, transmetalation, and reductive elimination steps can be calculated to determine the rate-determining step of the catalytic cycle. Furthermore, the regioselectivity of reactions can be rationalized by comparing the activation energies of competing reaction pathways.

In the case of the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, computational studies have been used to support a concerted mechanism over a stepwise one by analyzing the nature of the transition state. mdpi.com These studies often involve calculations of activation energies and an Intrinsic Reaction Coordinate (IRC) analysis to confirm that the calculated transition state connects the reactants and products. mdpi.com

DFT calculations can also be used to probe the electronic structure of this compound, providing information on atomic charges, molecular orbitals (HOMO and LUMO), and electrostatic potential. This information is invaluable for understanding its reactivity. For example, the calculated LUMO of the molecule would likely have significant contributions from the carbonyl group and the isoxazole ring, indicating these as the primary sites for nucleophilic attack.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecular Architectures

The presence of the aldehyde group on an aromatic ring provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the assembly of elaborate molecular designs. The isoxazole (B147169) moiety, meanwhile, imparts specific physicochemical properties and can act as a directing group or a stable core component of the final architecture.

Synthesis of Polycyclic Systems

Aromatic aldehydes are well-established precursors for the synthesis of polycyclic aromatic and heteroaromatic compounds through various cyclization strategies. 3-(Isoxazol-4-yl)benzaldehyde can serve as a key starting material in these reactions to generate novel polycyclic systems containing an isoxazole subunit.

One such method is the Bradsher reaction, a classic acid-catalyzed cyclodehydration of 2-arylmethyl benzaldehydes to form fused aromatic rings. researchgate.net By designing a suitable precursor where an arylmethyl group is positioned ortho to the aldehyde of a derivative of this compound, an intramolecular cyclization can be induced to yield complex, fused aromatic structures. Another powerful technique involves the reaction of aldehydes with arynes. Arynes can undergo a 2:1 coupling reaction with aryl aldehydes to produce 9-arylxanthene derivatives, demonstrating a straightforward synthesis of complex polycyclic ethers from simple aldehyde precursors. mdpi.com These established methods highlight the potential of this compound to be integrated into larger, rigid polycyclic scaffolds.

| Reaction Type | Reagents/Conditions | Potential Product from this compound Derivative |

| Bradsher-type Cyclization | BF₃·OEt₂ or Triflic Acid | Fused polycyclic aromatic hydrocarbon with isoxazole substituent |

| Aryne Coupling | o-(Trimethylsilyl)phenyl triflate, KF, 18-crown-6 | 9-(Isoxazolylphenyl)xanthene derivative |

| Phenyl Addition-Dehydrocyclization (PAC) | Phenyl radicals, high temperature | Complex PAHs incorporating the isoxazolylphenyl motif |

Construction of Macrocycles and Cage Compounds

Macrocycles are of significant interest in medicinal chemistry and materials science, and their synthesis often relies on the strategic use of bifunctional building blocks to facilitate ring closure. The aldehyde functionality of this compound can be readily converted into other groups, such as amines or alcohols, which can then participate in macrocyclization reactions. For instance, aldehydes are key components in the synthesis of macrocyclic peptide aldehydes, which have shown potent biological activity. nih.gov

Multi-component reactions (MCRs) offer an efficient route to complex molecules and can be adapted for macrocycle synthesis. nih.gov A linear precursor containing the 3-(Isoxazol-4-yl)phenyl moiety could be designed to undergo an intramolecular MCR, or the aldehyde itself could be a component in an intermolecular reaction that forms a large ring system. These strategies allow for the incorporation of the isoxazole unit into diverse macrocyclic backbones, influencing their conformation and properties. researchgate.net

Precursor to Heterocyclic Compounds with Distinct Ring Systems

Beyond its role in building carbocyclic frameworks, this compound is a valuable precursor for synthesizing other heterocyclic structures. Both the aldehyde group and the isoxazole ring can be chemically manipulated to generate new ring systems.

Derivatization to Other Nitrogen-Oxygen Heterocycles

The isoxazole ring is not merely an inert scaffold; it can be considered a "masked" functional group that can be chemically transformed. lifechemicals.com Under specific reductive conditions, the N-O bond of the isoxazole ring can be cleaved. For example, 4-alkoxycarbonyl-substituted isoxazoles can undergo conjugate reduction with reagents like sodium borohydride to yield Δ²-isoxazolines, which are a different class of N-O heterocycles. researchgate.net This transformation highlights the potential to convert the isoxazole moiety in this compound into related heterocyclic structures.

Furthermore, reductive ring-opening of isoxazoles can unmask functionalities such as β-hydroxyketones or γ-amino alcohols. lifechemicals.com These intermediates can then undergo subsequent intramolecular reactions to form new five- or six-membered heterocyclic rings, completely altering the initial heterocyclic system.

| Transformation | Reagent(s) | Resulting Heterocycle/Intermediate |

| Isoxazole Reduction | Sodium borohydride | Δ²-Isoxazoline |

| Reductive Ring-Opening | Catalytic hydrogenation (e.g., Raney Ni) | γ-Amino alcohol |

| Reductive Ring-Opening | Catalytic hydrogenation (e.g., Pd/C) | β-Hydroxyketone or Enaminone |

Annulation Reactions to Form Fused Systems

Annulation reactions provide a direct method for constructing a new ring onto an existing one. This compound can participate in such reactions through either its aldehyde group or the isoxazole ring, leading to fused heterocyclic systems.

The aldehyde functionality can be utilized in reactions like the Robinson annulation, which constructs a six-membered ring, or in various [4+2] cycloadditions to build a new ring onto the benzene (B151609) portion of the molecule. ias.ac.innih.gov

More distinctly, the isoxazole ring itself can be part of an annulation process. Intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy for forming fused isoxazoles. mdpi.com By attaching a suitable tether with a terminal alkyne or alkene to the isoxazole ring or the adjacent phenyl ring, a subsequent intramolecular cycloaddition can generate a bicyclic or polycyclic fused isoxazole system. This approach has been used to create complex frameworks like imidazo-[4,5-c]-isoxazoles and isoxazole-fused isoquinolinones. mdpi.commdpi.com

Role in Stereoselective Synthesis

The development of chiral molecules is a cornerstone of modern pharmaceutical science, and the aldehyde group is an excellent handle for introducing stereocenters with high selectivity. This compound can be employed as a substrate in a wide range of asymmetric reactions.

Organocatalysis, using chiral secondary amines (like proline) or N-heterocyclic carbenes (NHCs), is frequently used to activate aldehydes toward enantioselective transformations. ias.ac.inpnas.org For example, the aldehyde group can participate in highly enantioselective Diels-Alder, Michael, or aldol (B89426) reactions, creating chiral products where the stereochemistry is controlled by the catalyst. pnas.org This allows for the synthesis of optically active compounds containing the isoxazolylphenyl scaffold.

Additionally, stereocenters can be introduced adjacent to the isoxazole ring. Asymmetric alkylation of 4-substituted isoxazoles using chiral auxiliaries has been shown to proceed with high levels of stereocontrol, affording trans-4,5-disubstituted isoxazolines. researchgate.net This demonstrates that chirality can be controlled at the heterocyclic portion of the molecule as well, complementing the stereoselective reactions possible at the aldehyde group.

| Stereoselective Method | Catalysis/Reagent | Potential Chiral Product |

| Asymmetric Diels-Alder | Chiral N-Heterocyclic Carbene (NHC) | Enantioenriched dihydropyranones |

| Asymmetric Robinson Annulation | S-Proline | Chiral fused cyclohexenones |

| Asymmetric Alkylation | Chiral auxiliary on isoxazole precursor | Diastereomerically enriched isoxazolines |

| Atroposelective Desymmetrization | Chiral NHC | Axially chiral biaryl aldehydes |

Diastereoselective Reactions

The isoxazole moiety, with its unique electronic and steric properties, can influence the stereochemical outcome of reactions at a neighboring aldehyde group. Research on structurally similar compounds has shown that the isoxazole ring can play a crucial role in directing the approach of nucleophiles, leading to the preferential formation of one diastereomer over another.

A notable example involves the diastereoselective addition of an isoxazole-embedded allylic zinc reagent to various aromatic and heteroaromatic aldehydes. nih.gov This process allows for the synthesis of highly functionalized aldol-type products that feature a β-quaternary center and a stereocontrolled γ-hydroxy group. nih.gov The presence of Lewis acids, such as MgCl2 or LaCl3·2LiCl, is crucial for achieving high diastereoselectivity in these reactions. nih.gov Subsequent reductive cleavage of the N-O bond in the isoxazole ring can yield valuable synthetic intermediates with multiple stereocenters. nih.gov

Although this example does not directly involve an isoxazole aldehyde as the substrate, it highlights the isoxazole group's capacity to act as a stereodirecting element within a reacting molecule. This principle suggests that this compound could similarly participate in diastereoselective reactions where the isoxazole ring influences the facial selectivity of nucleophilic attack on the aldehyde.

Enantioselective Transformations (e.g., Organocatalysis)

The development of enantioselective reactions utilizing isoxazole aldehydes is an area of growing interest, particularly within the field of organocatalysis. Chiral organocatalysts can activate aldehydes toward nucleophilic attack, creating a chiral environment that dictates the stereochemistry of the product.

One pertinent study demonstrates the nucleophilic addition of alkyl- and aryl-zinc reagents to a C(4)-functionalized isoxazolyl aldehyde, proceeding with high enantioselectivity (85–94% ee). nih.gov The use of the chiral amino alcohol catalyst, (S)-2-piperidinyl-1,1,2-triphenyl ethanol, was effective in affording the (R)-alcohol product. nih.gov This research underscores the compatibility of isoxazole aldehydes with chiral catalytic systems for the synthesis of enantioenriched products. nih.gov The steric and electronic nature of the isoxazole ring likely plays a role in the organization of the transition state, leading to the observed high levels of enantiomeric excess. nih.gov

Furthermore, organocatalytic asymmetric aldol reactions have been successfully applied to isoxazole-containing substrates. For instance, the reaction of 5-alkyl-4-nitroisoxazoles with paraformaldehyde, catalyzed by a chiral dipeptide-based urea-amide-guanidinium phase-transfer catalyst, yields a range of enantioenriched isoxazole derivatives in high yields and with moderate to excellent enantioselectivities. nih.gov This represents a key example of constructing a chiral C-C bond at the α-position of a 5-alkyl-4-nitroisoxazole. nih.gov

These examples with analogous compounds strongly suggest that this compound could be a viable substrate for a variety of enantioselective transformations. Organocatalytic methods, such as asymmetric Michael additions, aldol reactions, and α-functionalizations, could potentially be applied to this aldehyde to generate a diverse array of chiral building blocks for medicinal chemistry and materials science.

Potential Applications in Materials Science and Non Biological Catalysis

Incorporation into Polymeric Materials

The aldehyde functionality of 3-(Isoxazol-4-yl)benzaldehyde serves as a key reactive site for its incorporation into various polymer structures. Aldehydes can participate in several polymerization reactions, allowing the isoxazole (B147169) unit to be integrated into the polymer backbone or as a pendant group, thereby imparting specific properties to the final material.

One primary route is through condensation polymerization. For instance, benzaldehyde (B42025) and its derivatives can react with phenols or cresols under acidic or basic conditions to form phenolic resins (bakelites). oup.com Similarly, this compound could be copolymerized with phenols to create novel resins where the isoxazole ring is part of the polymer network. Such incorporation could enhance the thermal stability or modify the chemical resistance of the resulting polymer.

Another approach is the reaction with amine-containing monomers or polymers. The aldehyde group readily forms a Schiff base (imine) with primary amines. This reaction can be used to graft this compound onto polymers with pending amine groups or to form polyimines through reaction with diamines. This functionalization introduces the isoxazole moiety, which can alter the polymer's properties, such as its solubility, coordination ability, or electronic characteristics. The development of benzaldehyde-pyrazoline hybrids for the functionalization of polymers with fluorescent pendant moieties has been explored, suggesting a similar strategy could be applied using the isoxazole derivative. scielo.br

The table below summarizes potential polymerization reactions involving benzaldehyde derivatives, which could be adapted for this compound.

| Polymerization Type | Co-monomer(s) | Resulting Polymer Type | Potential Property Modification |

| Condensation | Phenol, Cresol | Phenolic Resin | Enhanced thermal stability, altered chemical resistance |

| Condensation | Urea, Melamine | Aminoplast Resin | Improved surface hardness, flame retardancy |

| Schiff Base Formation | Diamines (e.g., Ethylenediamine) | Polyimine | Introduction of metal-coordinating sites, redox activity |

| Knoevenagel Condensation | Compounds with active methylene (B1212753) groups | Substituted Polyolefins | Creation of conjugated polymer backbones |

These polymerization strategies offer a versatile platform for creating advanced materials where the specific electronic and structural features of the isoxazole ring are harnessed within a macromolecular architecture.

Development of Optoelectronic Materials

Heterocyclic compounds, including isoxazoles, are of significant interest in the field of optoelectronics due to their unique electronic properties. researchgate.net The structure of this compound, which combines an electron-rich isoxazole ring with a phenyl group, forms a conjugated π-system. Such systems are fundamental for organic electronic materials used in applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The isoxazole ring can act as an electron-accepting or electron-donating moiety depending on the substituents, allowing for the tuning of the electronic energy levels (HOMO/LUMO) of the molecule. The benzaldehyde group can be further modified, for example, through Knoevenagel or Wittig reactions, to extend the π-conjugation, which can shift the absorption and emission spectra of the material. This tunability is crucial for designing materials with specific colors of emission for OLEDs or for optimizing the absorption spectrum for solar cells.

The following table presents data for related compounds, illustrating the typical range of optoelectronic properties observed in molecules containing similar structural motifs.

| Compound/Derivative Class | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Energy Gap (eV) | Potential Application |

| Phenyl-isoxazole derivatives | ~ -5.8 eV | ~ -2.5 eV | ~ 3.3 eV | OLED host material, UV-absorber |

| Donor-Acceptor Isoxazoles | ~ -5.2 eV | ~ -3.0 eV | ~ 2.2 eV | Organic photovoltaics, non-linear optics |

| Extended π-conjugated isoxazoles | ~ -5.5 eV | ~ -2.8 eV | ~ 2.7 eV | OLED emitters, organic semiconductors |

Data are representative values from computational studies on various isoxazole derivatives and are intended for illustrative purposes.

The synthesis of polymers incorporating these chromophores could lead to processable materials for large-area electronic devices.

Role as a Ligand in Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it a candidate for use as a ligand in coordination chemistry. The nitrogen atom of the isoxazole ring has a lone pair of electrons and can act as a Lewis base, coordinating to a metal center. researchgate.net Additionally, the oxygen atom of the benzaldehyde's carbonyl group can also participate in coordination.

This dual-coordination potential allows the molecule to act as a chelating or a bridging ligand. As a chelating ligand, it could form a stable ring with a single metal ion. As a bridging ligand, it could link multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.gov The structure and properties of these coordination compounds would depend on the metal ion used, the coordination geometry, and the reaction conditions.

The substituents on the isoxazole ring are known to play a vital role in the formation of metal complexes. nih.gov The phenyl group at the 3-position of the isoxazole ring in this compound can influence the electronic properties and steric hindrance around the coordination sites. The resulting metal complexes could have interesting magnetic, optical, or catalytic properties. For example, lanthanide complexes with organic ligands are known for their unique luminescent properties.

| Potential Donor Atoms | Coordination Mode | Resulting Structure | Potential Application |

| Isoxazole Nitrogen | Monodentate | Discrete Metal Complex | Homogeneous Catalyst, Luminescent Probe |

| Carbonyl Oxygen | Monodentate | Discrete Metal Complex | Lewis Acid Catalyst Activation |

| Isoxazole N and Carbonyl O | Bidentate Chelating | Stable Metal Chelate | MRI Contrast Agent, Bio-imaging |

| Isoxazole N and Carbonyl O | Bidentate Bridging | Coordination Polymer / MOF | Gas Storage, Heterogeneous Catalysis, Sensing |

The synthesis of metal complexes with isoxazole-based ligands is an active area of research, with applications ranging from catalysis to materials science. nih.gov

Application in Heterogeneous or Homogeneous Catalysis Systems

The structural features of this compound suggest its potential utility in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the molecule can serve as a ligand for transition metal catalysts. researchgate.net The coordination of the isoxazole nitrogen and potentially the carbonyl oxygen to a metal center can modify the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. For instance, palladium complexes with nitrogen-containing heterocyclic ligands are widely used in cross-coupling reactions. A complex formed with this compound could potentially catalyze reactions such as Suzuki, Heck, or Sonogashira couplings.

In heterogeneous catalysis , the molecule could be used in several ways. It could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, through its aldehyde group. The anchored isoxazole moiety could then act as a catalytic site itself or as a coordination site for a catalytically active metal ion. This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reusability). Benzaldehyde derivatives have been studied in heterogeneously catalyzed reactions, indicating the feasibility of this approach. d-nb.info

Furthermore, the aldehyde group itself can participate in organocatalysis, for example, in aldol (B89426) or similar condensation reactions. While typically the catalyst is a separate molecule, the functional groups within a ligand or support-bound molecule can play a co-catalytic role. The aerobic auto-oxidation of benzaldehyde is known to generate reactive radical intermediates, a process that can be harnessed for other chemical transformations. rsc.org

| Catalysis Type | Role of this compound | Example Reaction Type | Metal (if applicable) |

| Homogeneous | Ligand for metal complex | C-C Cross-Coupling | Palladium, Copper, Nickel |

| Homogeneous | Ligand for metal complex | Hydrogenation | Ruthenium, Rhodium |

| Heterogeneous | Immobilized Ligand | Oxidation, Reduction | Various transition metals |

| Heterogeneous | Organocatalyst Precursor | Aldol Condensation | N/A |

The development of efficient catalytic systems based on isoxazole derivatives is an ongoing field of research, driven by the need for new, selective, and sustainable chemical transformations. mdpi.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-(Isoxazol-4-yl)benzaldehyde is dictated by the interplay between the electron-withdrawing benzaldehyde (B42025) moiety and the heterocyclic isoxazole (B147169) ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing this structure. researchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of these orbitals and their distribution across the molecule determine its electronic properties and reactivity. For molecules with similar aromatic and heterocyclic components, the HOMO is typically distributed over the more electron-rich regions, while the LUMO is localized on the electron-deficient parts. In this compound, the benzaldehyde ring, being an electron-withdrawing group, is expected to significantly influence the LUMO distribution. Conversely, the isoxazole ring, with its heteroatoms, will contribute to the character of both HOMO and LUMO.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Theoretical calculations on related isoxazole derivatives have shown that the nature and position of substituents can significantly modulate this energy gap. researchgate.net For this compound, the conjugation between the phenyl and isoxazole rings is expected to result in a moderately sized energy gap.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Approximated as -EHOMO |

| Electron Affinity (A) | 2.0 | Approximated as -ELUMO |

Reactivity Prediction and Reaction Mechanism Modeling

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and for modeling reaction mechanisms. For this compound, reactivity indices derived from DFT calculations, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can provide a quantitative measure of its reactive nature. irjweb.com

The Fukui function is another important concept in reactivity prediction, as it identifies the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgfaccts.descm.com For this compound, the aldehyde carbon is expected to be a primary electrophilic site, while the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole ring would be nucleophilic centers.

While specific reaction mechanism modeling for this compound is not extensively reported, general mechanisms for the synthesis of isoxazoles are well-documented and can be computationally investigated. organic-chemistry.org These often involve 1,3-dipolar cycloaddition reactions. researchgate.net Theoretical studies can elucidate the transition states and energy barriers of such reactions, providing insights into the reaction kinetics and regioselectivity. nih.gov For reactions involving the benzaldehyde moiety, such as condensation or oxidation, computational modeling can help in understanding the role of the isoxazolyl substituent on the reaction pathway. researchgate.netresearchgate.net

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 | Escaping tendency of an electron |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η | 4.01 | Propensity to accept electrons |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its physical and biological properties. Conformational analysis, typically performed using computational methods, involves exploring the potential energy surface of the molecule to identify stable conformers. The key degree of freedom in this molecule is the rotation around the single bond connecting the phenyl and isoxazole rings. The planarity of the molecule is influenced by the balance between conjugative effects, which favor a planar conformation, and steric hindrance, which may lead to a twisted arrangement.

Intermolecular interactions play a crucial role in the solid-state structure and bulk properties of the compound. nih.gov For this compound, a variety of non-covalent interactions are expected, including:

π-π stacking: Interactions between the aromatic phenyl and isoxazole rings.

Hydrogen bonding: The aldehyde oxygen can act as a hydrogen bond acceptor.

Dipole-dipole interactions: Arising from the polar nature of the aldehyde and isoxazole moieties. chemicalbook.com

Computational studies on substituted benzaldehydes have shown that these weak interactions can significantly influence the crystal packing. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.gov

| Interaction Type | Participating Groups | Expected Significance |

|---|---|---|

| π-π Stacking | Phenyl ring, Isoxazole ring | High |

| C-H···O Hydrogen Bonds | Aldehyde C-H and Carbonyl O | Moderate |

| Dipole-Dipole Interactions | Carbonyl group, Isoxazole ring | Moderate |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. acs.orgnih.gov These models are highly valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work.

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. This would involve calculating a set of molecular descriptors that encode structural, electronic, and topological information. These descriptors could include molecular weight, logP, molar refractivity, and quantum chemical parameters like dipole moment and polarizability. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the predictive model.

Studies on substituted benzaldehydes and isoxazole derivatives have demonstrated the utility of QSPR in predicting various properties. acs.orgmdpi.comnih.gov For instance, QSPR models have been successfully applied to predict the spectroscopic properties of benzaldehydes. acs.org

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of rings | Basic molecular properties |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and shape |

| Electronic | Dipole moment, HOMO/LUMO energies | Polarity and reactivity |

| Geometrical | Molecular surface area, Molecular volume | Steric effects |

Advanced Spectroscopic Analysis for Structural Elucidation of Derivatives and Reaction Monitoring

High-Resolution Mass Spectrometry for Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized molecules. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to four or more decimal places). This allows for the calculation of a unique molecular formula, which is instrumental in identifying the product of a reaction and distinguishing it from other potential isomers or byproducts.